Genistein 8-C-glucoside
Overview
Description
Genistein 8-C-glucoside, commonly referred to as G8CG, is a naturally occurring glucoside isolated from the flowers of Lupinus luteus L. It belongs to the class of isoflavones, which are a subclass of flavonoids. Isoflavones are polyphenolic compounds widely distributed in plants and are known for their various biological activities, including antioxidant, anti-inflammatory, and anticancer properties .
Mechanism of Action
Target of Action
Genistein 8-C-glucoside (G8CG) primarily targets the mitochondria in cells . The mitochondria play a crucial role in energy production, cell signaling, and apoptosis .
Mode of Action
G8CG interacts with its target, the mitochondria, by inducing mitochondrial membrane depolarization . This interaction leads to changes in the mitochondrial function, including blocking oxidative phosphorylation (OXPHOS), inhibiting oxygen consumption rate (OCR), increasing reactive oxygen species (ROS) production, and diminishing mitochondrial membrane potential (MMP) .
Biochemical Pathways
The action of G8CG affects the oxidative phosphorylation pathway . This pathway is crucial for ATP production in cells. By blocking this pathway, G8CG disrupts the normal energy production process in cells, leading to increased ROS production and decreased MMP .
Result of Action
The primary result of G8CG’s action is the induction of apoptosis , or programmed cell death . This is achieved through the depolarization of the mitochondrial membrane, disruption of energy production, and increase in ROS production .
Action Environment
The action, efficacy, and stability of G8CG can be influenced by various environmental factors. For instance, the concentration of G8CG can impact its cytotoxic activity, as seen in studies where different concentrations of G8CG were used on human SK-OV-3 ovarian carcinoma cells . .
Biochemical Analysis
Biochemical Properties
Genistein 8-C-glucoside plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. It has been shown to interact with protein-tyrosine kinases, leading to the induction of G2/M phase cell cycle arrest and apoptosis . Additionally, this compound inhibits DNA topoisomerase II, suppresses telomerase activity, and inhibits angiogenesis . These interactions highlight its potential as a chemotherapeutic agent.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In human ovarian carcinoma cells (SK-OV-3), this compound treatment results in the inhibition of cell proliferation, induction of apoptotic cell death, and loss of mitochondrial membrane potential . It also influences cell signaling pathways, gene expression, and cellular metabolism by inducing mitochondrial membrane depolarization and apoptosis . These effects underscore its potential as an anticancer agent.
Molecular Mechanism
The molecular mechanism of this compound involves several key processes. It induces apoptosis through mitochondrial membrane depolarization and activation of caspases . This compound also inhibits protein-tyrosine kinases, leading to cell cycle arrest in the G2/M phase . Furthermore, it inhibits DNA topoisomerase II, suppresses telomerase activity, and inhibits angiogenesis . These molecular interactions contribute to its anticancer properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound treatment results in a time-dependent decrease in cell proliferation and an increase in apoptotic cell death . Additionally, the stability and degradation of this compound can influence its long-term effects on cellular function. Long-term exposure to this compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to enhance cognitive performance and reduce oxidative stress in memory impairment models . At higher doses, it may cause adverse effects, including toxicity and disruption of normal cellular functions . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, including the shikimate pathway in plants . After ingestion, it undergoes biotransformation processes that direct its bioavailability and further activity . The compound interacts with enzymes such as glycosyltransferases, which catalyze the conversion of genistein to genistein-8-C-glucoside . These metabolic interactions are crucial for its biological activity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It has been shown to affect glucose transport and lipid metabolism, depending on its concentration . The compound’s localization and accumulation within cells are influenced by its interactions with transporters and binding proteins, which play a role in its therapeutic effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It has been reported that genistein-8-C-glucoside targets plastids in plant cells . Additionally, the compound’s activity may be influenced by post-translational modifications and targeting signals that direct it to specific compartments or organelles. These factors contribute to its overall biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
Genistein 8-C-glucoside can be synthesized through the glycosylation of genistein. The process involves the reaction of genistein with a suitable glycosyl donor under acidic or enzymatic conditions. The reaction typically requires a catalyst, such as a Lewis acid or glycosyltransferase enzyme, to facilitate the formation of the glycosidic bond .
Industrial Production Methods
Industrial production of this compound involves the extraction and purification of the compound from plant sources, particularly from the flowers of Lupinus luteus L. The extraction process includes solvent extraction, followed by chromatographic techniques to isolate and purify the compound. The purified product is then subjected to quality control measures to ensure its purity and potency .
Chemical Reactions Analysis
Types of Reactions
Genistein 8-C-glucoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidative products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, reduced isoflavones, and substituted derivatives of this compound .
Scientific Research Applications
Genistein 8-C-glucoside has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying glycosylation reactions and the synthesis of glucosides.
Biology: The compound is studied for its effects on cellular processes, including apoptosis and mitochondrial membrane depolarization.
Medicine: this compound is investigated for its potential as a chemotherapeutic agent, particularly in the treatment of ovarian cancer. .
Comparison with Similar Compounds
Genistein 8-C-glucoside is unique among isoflavones due to its specific glycosylation pattern. Similar compounds include:
Genistein: The aglycone form of genistein 8-C-glucoside, known for its anticancer and antioxidant properties.
Daidzein: Another isoflavone with similar biological activities but different glycosylation patterns.
Biochanin A: An isoflavone with structural similarities to genistein but with different biological activities
Genistein 8-C-glucoside stands out due to its potent cytotoxic activity and its ability to induce apoptosis through mitochondrial membrane depolarization, making it a promising candidate for cancer therapy .
Properties
IUPAC Name |
5,7-dihydroxy-3-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O10/c22-6-13-17(27)18(28)19(29)21(31-13)15-12(25)5-11(24)14-16(26)10(7-30-20(14)15)8-1-3-9(23)4-2-8/h1-5,7,13,17-19,21-25,27-29H,6H2/t13-,17-,18+,19-,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWJJOYYZFELEZ-FFYOZGDPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=C(C2=O)C(=CC(=C3C4C(C(C(C(O4)CO)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=COC3=C(C2=O)C(=CC(=C3[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10415186 | |
Record name | Genistein 8-C-glucoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10415186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66026-80-0 | |
Record name | Genistein 8-C-glucoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66026-80-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Genistein 8-C-glucoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10415186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.